molecular formula C17H20ClN3O B6473988 6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole CAS No. 2640979-34-4

6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole

Cat. No.: B6473988
CAS No.: 2640979-34-4
M. Wt: 317.8 g/mol
InChI Key: MDJYOWHCWMPQOQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at the 2-position with an azetidine ring linked to an octahydrocyclopenta[c]pyrrole moiety and at the 6-position with a chlorine atom. The compound’s PubChem entry (accessed via ) confirms its existence but lacks detailed experimental data, highlighting the need for further investigation into its properties and applications .

Properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-6-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-13-4-5-15-16(6-13)22-17(19-15)21-9-14(10-21)20-7-11-2-1-3-12(11)8-20/h4-6,11-12,14H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJYOWHCWMPQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(O4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzoxazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the Azetidine Moiety: The azetidine ring can be synthesized via the cyclization of a suitable amino alcohol precursor.

    Coupling of the Azetidine Moiety: The final step involves coupling the azetidine moiety to the chlorinated benzoxazole core, typically using a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzoxazole core or the azetidine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzoxazole core can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the azetidine moiety.

    Reduction: Reduced derivatives of the benzoxazole core or azetidine moiety.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Biological Studies: It can be used as a probe to study the interactions of benzoxazole derivatives with biological macromolecules.

    Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine moiety could play a crucial role in binding to these targets, while the benzoxazole core may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzoxazole derivatives modified with azetidine-containing substituents. Below is a comparative analysis with key analogs, emphasizing structural variations, biological targets, and physicochemical properties.

Compound-1: 2-Cyclohexyl-6-{[3-(4-pyrimidin-2-ylpiperazin-1-yl)azetidin-1-yl]carbonyl}-1,3-benzoxazole

  • Structure : Shares a benzoxazole core but substitutes the 2-position with a cyclohexyl group and the 6-position with a carbonyl-linked azetidine-piperazine-pyrimidine moiety.
  • Activity: Exhibits high affinity for human monoacylglycerol lipase (hMGL) with a Ki of ~10 nM, making it a potent and reversible inhibitor .
  • Key Difference : The azetidine group in Compound-1 is functionalized with a pyrimidine-piperazine chain, enhancing interaction with hMGL’s active site. In contrast, the target compound’s azetidine is fused to a bicyclic octahydrocyclopenta[c]pyrrole, which may alter target selectivity or pharmacokinetics.

TLR7-9 Antagonist: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile

  • Structure: Features a quinoline-carbonitrile scaffold modified with a morpholinyl-azetidine-tetrahydropyrazolopyridine substituent.
  • Activity : Acts as a Toll-like receptor (TLR) 7-9 antagonist, with applications in treating systemic lupus erythematosus .
  • Key Difference: The azetidine substituent here is part of a larger morpholine-pyrazolopyridine system, targeting immune pathways.

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

  • Structure : A simpler benzoxazole derivative with a 1,4-diazepane substituent at the 2-position.
  • Physicochemical Properties : Molecular weight = 177.16 g/mol; purity ≥95% .
  • Key Difference : The diazepane ring replaces the azetidine-cyclopentapyrrole system, likely reducing steric hindrance and altering solubility. This simplification may limit its utility in high-affinity binding compared to more complex analogs.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituent(s) Biological Target/Activity Reference
Target Compound Not reported Azetidine-octahydrocyclopenta[c]pyrrole Unknown (structural analog studies)
Compound-1 (hMGL inhibitor) Not reported Azetidine-piperazine-pyrimidine hMGL (Ki ~10 nM)
TLR7-9 Antagonist Not reported Azetidine-tetrahydropyrazolopyridine-morpholine TLR7-9 (anti-inflammatory)
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole 177.16 1,4-Diazepane Undisclosed (high purity)

Research Implications and Gaps

  • Structural Insights : The octahydrocyclopenta[c]pyrrole-azetidine group in the target compound may offer unique conformational rigidity or hydrogen-bonding capabilities compared to linear substituents in analogs.
  • Biological Potential: While Compound-1 and the TLR antagonist demonstrate target-specific activity, the pharmacological profile of the target compound remains unexplored. Computational modeling or high-throughput screening could elucidate its binding preferences.
  • Synthetic Challenges : The bicyclic octahydrocyclopenta[c]pyrrole moiety may complicate synthesis, necessitating advanced methods like transition-metal catalysis or strain-release functionalization.

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